1-[1-(Naphthalen-2-yl)cyclopropyl]ethan-1-ol
Description
1-[1-(Naphthalen-2-yl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to a naphthalene ring and an ethan-1-ol moiety
Properties
Molecular Formula |
C15H16O |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(1-naphthalen-2-ylcyclopropyl)ethanol |
InChI |
InChI=1S/C15H16O/c1-11(16)15(8-9-15)14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10-11,16H,8-9H2,1H3 |
InChI Key |
SZSPAEVMPGMIOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Naphthalen-2-yl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a naphthalene derivative followed by the introduction of an ethan-1-ol group. One common method includes the reaction of naphthalene with a cyclopropylating agent under controlled conditions to form the cyclopropyl-naphthalene intermediate. This intermediate is then subjected to further reactions to introduce the ethan-1-ol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Naphthalen-2-yl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalen-2-ylcarboxylic acid, while substitution reactions can produce various halogenated or sulfonated derivatives .
Scientific Research Applications
1-[1-(Naphthalen-2-yl)cyclopropyl]ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Naphthalen-2-yl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it could inhibit certain signaling pathways by blocking receptor activation or altering enzyme function .
Comparison with Similar Compounds
1-(Naphthalen-2-yl)ethan-1-ol: Shares the naphthalene and ethan-1-ol moieties but lacks the cyclopropyl group.
2-Bromo-1-(naphthalen-2-yl)ethan-1-ol: Contains a bromine atom instead of the cyclopropyl group.
1-(Naphthalen-2-yl)ethan-1-one: Features a ketone group instead of the ethan-1-ol moiety .
Uniqueness: 1-[1-(Naphthalen-2-yl)cyclopropyl]ethan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
